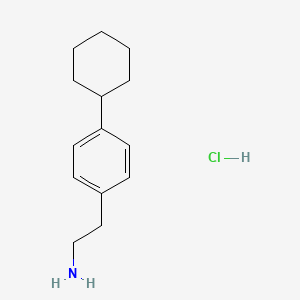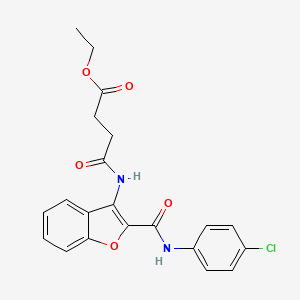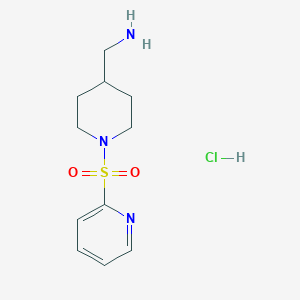![molecular formula C20H19N7O B2749610 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide CAS No. 2097899-74-4](/img/structure/B2749610.png)
4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide” is a complex organic compound. It contains several functional groups and rings, including a pyrrole ring, a triazole ring, and a pyridazine ring .
Synthesis Analysis
The synthesis of such compounds typically involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple reactive groups, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, stability, melting point, and boiling point among others .Aplicaciones Científicas De Investigación
Antileishmanial Agents
Compounds with similar structures have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL). These compounds, including derivatives of pyrroloquinoline, have shown potential in vitro antileishmanial activity and in vivo efficacy in reducing parasite burden in infected mice. The stability of these compounds in both simulated gastric and intestinal fluids has been ascertained, indicating their potential as oral therapeutic agents .
c-Met Kinase Inhibition
Derivatives bearing the triazolo[4,3-a]pyrazine moiety have been designed as potential c-Met kinase inhibitors. These compounds have been evaluated against various cancer cell lines and have shown excellent anti-tumor activity. The most promising compound exhibited superior c-Met kinase inhibition ability at the nanomolar level, suggesting the potential of similar compounds in targeted cancer therapies .
Energetic Materials
The structural features of triazole and pyridazine rings contribute to the thermal stability and energetic properties of materials. Compounds with these moieties have been explored as heat-resistant explosives with high thermal stability and performance. These materials could be used in applications requiring high-energy output and stability under extreme conditions .
Biotechnology Research
In biotechnology, the triazole and pyridazine rings are often used in the design of biomolecules and sensors. For instance, electrochemical impedance spectroscopy has been utilized to construct label-free impedance immunosensing systems for the ultra-sensitive determination of biomarkers in human serum samples. The incorporation of such compounds into biosensors could enhance their sensitivity and specificity .
Industrial Applications
The robustness of triazole-based compounds makes them suitable for industrial applications where thermal stability is crucial. These compounds can serve as building blocks for constructing materials that maintain integrity under high temperatures and harsh conditions, which is essential in manufacturing processes and materials engineering .
Environmental Impact
The environmental impact of such compounds is an important consideration, especially when they are used in large-scale industrial processes. The physicochemical properties, such as density, thermal stability, and sensitivity towards impact and friction, need to be evaluated to ensure that these compounds do not pose a significant risk to the environment or public health .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONEQYJSCTFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)


![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2749538.png)
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)
![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
